(3,5-dimethylphenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
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Overview
Description
(3,5-dimethylphenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl-protected amino group and a 3,5-dimethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethylphenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the 3,5-Dimethylbenzyl Group: The 3,5-dimethylbenzyl group is introduced through nucleophilic substitution reactions, often using 3,5-dimethylbenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes using flow reactors for continuous production, ensuring high yield and purity, and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethylphenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove protecting groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the benzyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like sodium hydride or potassium carbonate are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deprotected amines.
Scientific Research Applications
(3,5-dimethylphenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,5-dimethylphenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological receptors or enzymes. The 3,5-dimethylbenzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Uniqueness
(3,5-dimethylphenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate is unique due to the presence of both the 3,5-dimethylbenzyl group and the Boc-protected amino group. This combination of functional groups provides distinct chemical properties and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C20H30N2O4 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-14-10-15(2)12-16(11-14)13-25-19(24)22-8-6-17(7-9-22)21-18(23)26-20(3,4)5/h10-12,17H,6-9,13H2,1-5H3,(H,21,23) |
InChI Key |
HWIHGTDZBRSGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)COC(=O)N2CCC(CC2)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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